molecular formula C16H14N6O3 B2432981 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea CAS No. 1421493-85-7

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2432981
CAS No.: 1421493-85-7
M. Wt: 338.327
InChI Key: NWWYMDNVGATOMT-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is a complex organic compound that features a benzo[d][1,3]dioxole moiety and an imidazole-pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative and introduce the urea functionality through a series of nucleophilic substitution reactions. The imidazole-pyrimidine moiety can be synthesized separately and then coupled with the benzo[d][1,3]dioxole derivative under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzo[d][1,3]dioxole moiety may yield quinones, while reduction of the imidazole-pyrimidine structure could produce corresponding amines .

Scientific Research Applications

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the imidazole-pyrimidine structure could modulate signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)urea: Lacks the methyl group on the imidazole ring.

    1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)benzimidazole-5-yl)urea: Contains a benzimidazole instead of a pyrimidine ring.

Uniqueness

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzo[d][1,3]dioxole and imidazole-pyrimidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c1-10-17-4-5-22(10)15-18-7-12(8-19-15)21-16(23)20-11-2-3-13-14(6-11)25-9-24-13/h2-8H,9H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWYMDNVGATOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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